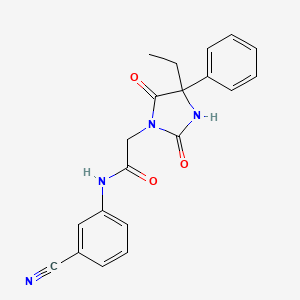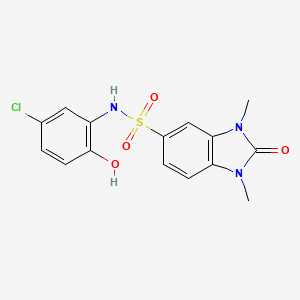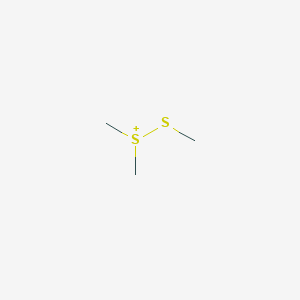![molecular formula C17H13F3N2O B1224293 5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol](/img/structure/B1224293.png)
5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(trifluoromethyl)anilino]methyl]-8-quinolinol is a hydroxyquinoline.
Scientific Research Applications
Inhibition of Murine Double Minute 2 (MDM2)-p53 Interaction
The compound 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol, a derivative similar to 5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol, has been identified as a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction. This quinolinol binds to MDM2 with a dissociation constant of 120 nM, activating p53 in cancer cells. The mechanism of action is consistent with targeting the MDM2-p53 interaction, and it represents a new class of non-peptide inhibitors for this interaction (Lu et al., 2006).
Enhancement of Photoluminescence and Electroluminescence
Methyl substitution on the quinolinol ligand, akin to the structure of this compound, has shown to significantly influence the photoluminescence and electroluminescence properties. Methylation at specific positions on the quinolinol ligand leads to enhancement or decrease in photoluminescence quantum efficiency. These findings are crucial for optimizing the performance of electroluminescent devices (Sapochak et al., 2001).
Applications in Electrochemical Activity and Biosensors
A self-dispersed poly-N-[5-(8-quinolinol)ylmethyl]aniline, structurally related to this compound, has been synthesized and noted for its electrochemical activity in neutral media. Despite its low conductivity, it exhibits good redox reversibility and cycling stability in aqueous electrolytes, making it a promising material for applications such as biosensors (Li et al., 2010).
properties
Molecular Formula |
C17H13F3N2O |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2 |
InChI Key |
ULCSYECIFXKRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)
![5-Bromo-3-pyridinecarboxylic acid [3-(3-methylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1224228.png)

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)

![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)
![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)